molecular formula C5H7NO2 B12910539 O-[(Furan-2-yl)methyl]hydroxylamine CAS No. 39854-56-3

O-[(Furan-2-yl)methyl]hydroxylamine

Cat. No.: B12910539
CAS No.: 39854-56-3
M. Wt: 113.11 g/mol
InChI Key: NELXYDNTJULDNZ-UHFFFAOYSA-N
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Description

o-(Furan-2-ylmethyl)hydroxylamine: is a chemical compound characterized by the presence of a furan ring attached to a hydroxylamine group via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of o-(furan-2-ylmethyl)hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.

Industrial Production Methods: Industrial production of hydroxylamines, including o-(furan-2-ylmethyl)hydroxylamine, often involves the hydrolysis of oximes. A coupling process of electrodialysis with oxime hydrolysis has been developed to improve yield and simplify the operation process . This method uses sulfuric acid as the catalyst and reactant in the protonation reaction, combined with efficient electrodialysis technology.

Chemical Reactions Analysis

Types of Reactions: o-(Furan-2-ylmethyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in substitution reactions with electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of O-alkyl or O-acyl hydroxylamines.

Mechanism of Action

The mechanism of action of o-(furan-2-ylmethyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to react with electrophilic reagents, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the electrophilic reagent used.

Comparison with Similar Compounds

  • 2,4-Dinitrophenylhydroxylamine (DPH)
  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)
  • Hydroxylamine-O-sulfonic acid (HOSA)

Comparison: o-(Furan-2-ylmethyl)hydroxylamine is unique due to the presence of the furan ring, which imparts distinct reactivity and potential biological activity compared to other hydroxylamine derivatives . The furan ring enhances its electrophilic aminating ability and provides additional sites for chemical modification.

Properties

CAS No.

39854-56-3

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

O-(furan-2-ylmethyl)hydroxylamine

InChI

InChI=1S/C5H7NO2/c6-8-4-5-2-1-3-7-5/h1-3H,4,6H2

InChI Key

NELXYDNTJULDNZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CON

Origin of Product

United States

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